molecular formula C22H22ClFN4O2 B2443227 3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775426-69-1

3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2443227
CAS No.: 1775426-69-1
M. Wt: 428.89
InChI Key: NBNWXEUNDDOUJY-UHFFFAOYSA-N
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Description

3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a piperidine ring, a triazolone moiety, and substituted aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chlorophenyl and 4-fluorobenzyl groups: These steps often involve nucleophilic substitution reactions.

    Formation of the triazolone moiety: This can be accomplished through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor agonist or antagonist.

    Biological Research: It is used in studies to understand its effects on biological systems, including its interaction with enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and triazolone derivatives, such as:

  • 5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

The uniqueness of 3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

3-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O2/c23-18-5-1-15(2-6-18)13-20(29)27-11-9-17(10-12-27)21-25-26-22(30)28(21)14-16-3-7-19(24)8-4-16/h1-8,17H,9-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNWXEUNDDOUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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